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1-cinnamoyl-4-(3-fluorobenzyl)piperazine
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Description
1-cinnamoyl-4-(3-fluorobenzyl)piperazine is a useful research compound. Its molecular formula is C20H21FN2O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.16379146 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including those containing cinnamoyl groups, as anticancer agents. A notable study synthesized several derivatives of 1-benzhydryl-4-cinnamylpiperazine and evaluated their activity against human cervical cancer (HeLa) and murine microglial (BV-2) cell lines. Compounds demonstrated moderate to good anticancer activity, with some exhibiting IC50 values as low as 13.23 µM against HeLa cells, indicating their potential as lead compounds for further development in cancer therapy .
Monoamine Oxidase B (MAO-B) Inhibition
1-Cinnamoyl-4-(3-fluorobenzyl)piperazine has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. This enzyme is significant in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases like Parkinson's disease. The binding studies and molecular docking analyses suggest that derivatives of this compound may exhibit affinity towards MAO-B, which could lead to the development of new therapeutic agents for neurological disorders .
Tyrosinase Inhibition
Another application includes its role as a potential tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders and certain types of skin cancer. The cinnamoyl moiety in the structure enhances its ability to inhibit tyrosinase activity, making it a candidate for further investigation in dermatological applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship studies emphasize the importance of both the piperazine core and the cinnamoyl group in modulating biological activity. Variations in these groups can lead to significant changes in pharmacological effects, making SAR studies essential for developing more effective derivatives .
Case Study 1: Anticancer Activity
A study conducted by Shivaprakash et al. synthesized a series of (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives and evaluated their anticancer properties. The results indicated that specific modifications on the piperazine scaffold significantly enhanced anticancer activity against selected cell lines, suggesting that similar modifications on this compound could yield promising results .
Case Study 2: MAO-B Ligands
Research into fluorinated cinnamylpiperazines revealed insights into their binding affinity to MAO-B. Although the initial binding affinities were not sufficient for PET imaging applications, the foundational work laid out strategies for enhancing binding properties through structural modifications, which could be applied to this compound .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXSHUYRWCPDM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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